molecular formula C13H12N2 B12434208 9H-fluoren-9-ylhydrazine CAS No. 500534-61-2

9H-fluoren-9-ylhydrazine

Cat. No.: B12434208
CAS No.: 500534-61-2
M. Wt: 196.25 g/mol
InChI Key: KDOQUPWNPYCZOY-UHFFFAOYSA-N
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Description

9H-Fluoren-9-ylhydrazine ( 500534-61-2) is a specialized biochemical reagent with the molecular formula C13H12N2 and a molecular weight of 196.25 g/mol . This compound serves as a versatile building block in organic and medicinal chemistry research, primarily used for the synthesis of hydrazones and azines . Azines, formed from hydrazones, are a class of compounds receiving growing attention due to their unique spectral properties, nonlinear optical (NLO) characteristics, and potential biological activities, including antimicrobial and antitumor effects . Researchers utilize this compound to create novel symmetrical and asymmetrical azine derivatives, which can be further investigated for their applications in material science and as potential pharmacophores . The compound should be stored according to standard laboratory safety protocols for chemical reagents. This product is intended for research and development purposes exclusively and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

500534-61-2

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluoren-9-ylhydrazine

InChI

InChI=1S/C13H12N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,15H,14H2

InChI Key

KDOQUPWNPYCZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NN

Origin of Product

United States

Synthetic Methodologies for 9h Fluoren 9 Ylhydrazine and Its Precursors

Synthesis of Key Intermediates

The efficient synthesis of 9H-fluoren-9-ylhydrazine is predicated on the successful preparation of its precursors. The primary starting material for this synthetic route is fluorene (B118485), which is first converted to 9-fluorenone (B1672902). This ketone then undergoes further reaction to yield 9H-fluoren-9-ylidenehydrazine, the direct precursor to the target molecule.

Preparation of 9-Fluorenone and Related Fluorene Derivatives

9-Fluorenone is a pivotal intermediate, and its synthesis from fluorene has been the subject of extensive research, leading to several efficient protocols. A common and effective method involves the oxidation of fluorene.

One prominent method is the catalytic oxidation of fluorene. This can be achieved using air or oxygen in the presence of a catalyst system. For instance, industrial fluorene can be oxidized in a benzene-series solvent like toluene (B28343) or xylene, with sodium hydroxide (B78521) acting as a catalyst and a quaternary ammonium (B1175870) salt as a phase-transfer catalyst. google.com This reaction is typically carried out at a temperature above 90°C, and after the reaction, the product is isolated by reduced-pressure distillation and crystallization, yielding yellow fluorenone crystals with a purity often exceeding 99%. google.com

Another approach involves the use of a crown ether as a phase transfer agent in a system with an alkali catalyst and a solvent mixture of an aromatic organic solvent and water. google.com This method boasts high conversion rates of fluorene, potentially reaching 100%, with excellent selectivity for 9-fluorenone. google.com The reaction conditions are relatively mild, and the solvent and catalyst system can often be recycled. google.com

Furthermore, direct oxidation of fluorene-containing fractions from wash oil offers a more streamlined industrial process. hud.ac.uk This avoids the need for prior separation and purification of fluorene, thus reducing energy consumption and material loss. hud.ac.uk Highly efficient synthesis of 9-fluorenones can also be achieved by aerobic oxidation of 9H-fluorenes in the presence of potassium hydroxide in tetrahydrofuran (B95107) (THF) under ambient conditions. rsc.org

The following table summarizes various methods for the preparation of 9-fluorenone:

ReactantCatalyst/ReagentsSolventConditionsYieldPurity
Industrial FluoreneSodium Hydroxide, Quaternary Ammonium SaltToluene or Xylene>90°C, Air Oxidation>86.7%>99.2%
FluoreneAlkali, Crown EtherAromatic Solvent, Water50-65°C, OxygenUp to 100%High
9H-FluorenesPotassium HydroxideTHFAmbient, Air OxidationHighHigh

Routes to 9H-Fluoren-9-ylidenehydrazine

The most direct and widely used method for the synthesis of 9H-fluoren-9-ylidenehydrazine is the condensation reaction of 9-fluorenone with hydrazine (B178648). orgsyn.org A typical procedure involves reacting 9-fluorenone with hydrazine monohydrate in a suitable solvent, such as ethanol (B145695). orgsyn.org The reaction mixture is heated to reflux, and upon cooling, the product, 9H-fluoren-9-ylidenehydrazine, precipitates as yellow needles. orgsyn.org This method is known for its high yield, often reaching 90%. orgsyn.org

The reaction can be monitored by thin-layer chromatography (TLC) to ensure completion. orgsyn.org The product obtained is generally of high purity and can often be used in subsequent steps without further purification. orgsyn.org

A detailed experimental procedure involves dissolving 9-fluorenone in ethanol, heating the solution, and then adding hydrazine monohydrate. orgsyn.org The mixture is refluxed for several hours, after which it is cooled to allow for the crystallization of the product. orgsyn.org The crystals are then collected by vacuum filtration. orgsyn.org

While the direct condensation with hydrazine is the most common route, other derivatives can be synthesized. For example, the reaction of 9-fluorenone hydrazone with benzophenone (B1666685) in ethanol with acetic acid can yield 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine. nih.gov This demonstrates the versatility of the fluorenone hydrazone intermediate in creating more complex hydrazine derivatives.

Direct Synthesis of this compound

The final step in the synthesis is the conversion of 9H-fluoren-9-ylidenehydrazine to the target compound, this compound. This is achieved through a reduction reaction.

Reduction Pathways of 9H-Fluoren-9-ylidenehydrazine

The reduction of the C=N double bond in 9H-fluoren-9-ylidenehydrazine yields this compound. While specific, detailed research findings on the direct reduction of 9H-fluoren-9-ylidenehydrazine to this compound are not extensively available in the provided search results, this transformation is a standard organic reaction. Generally, such reductions can be accomplished using various reducing agents.

Common reducing agents for hydrazones include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. The choice of reducing agent and reaction conditions would depend on the desired selectivity and the presence of other functional groups in the molecule. For instance, NaBH₄ is a milder reducing agent compared to LiAlH₄ and is often used for the reduction of ketones and aldehydes, but it can also reduce imines and their derivatives under specific conditions. Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another effective method for reducing C=N bonds.

Novel Approaches to Hydrazine Formation at the C9 Position

Modern synthetic chemistry offers novel strategies for constructing the fluorene skeleton and functionalizing the C9 position, including methods where a hydrazone moiety plays a key role.

A notable development is a denitrogenative palladium-catalyzed cascade reaction that allows for the modular and regioselective synthesis of polysubstituted fluorenes. rsc.org In this innovative approach, a hydrazone is employed not only as a deciduous chelating group that facilitates the Pd(II)/Pd(IV) oxidative addition in a Catellani-type cycle but also serves as the synthon for the C9 methylene (B1212753) carbon of the fluorene ring. rsc.org This method allows for the construction of the fluorene framework from aryl iodides and 2-bromoarylaldehyde hydrazones in a norbornene-controlled tandem sequence, showcasing a unique way to incorporate the C9 position from a hydrazine-derived starting material. rsc.org

Another area of interest is the modification of the C9 position through various chemical reactions. mdpi.comnih.govresearchgate.net Knoevenagel condensation, for instance, is used to form a double bond at the C9 position, creating dibenzofulvene derivatives. mdpi.comnih.gov While not directly forming a hydrazine, these methods highlight the versatility of the C9 position for introducing new functional groups, which could be precursors for hydrazine synthesis. mdpi.comresearchgate.netrsc.org

Mechanochemical Synthesis Strategies for Fluorene Hydrazone Linkages

Mechanochemistry, particularly using ball-milling techniques, has emerged as a green and efficient alternative for the synthesis of hydrazones. nih.govrsc.orgrsc.org This solvent-free approach offers significant advantages, including reduced reaction times, high yields, and minimal use of hazardous solvents or catalysts. rsc.org

The synthesis of hydrazones via mechanochemical means typically involves the grinding of a hydrazine or hydrazide with an aldehyde or ketone in a planetary or vibratory ball mill. nih.govnih.gov Liquid-assisted grinding (LAG), where a small amount of liquid is added, can further enhance reaction rates and yields, often leading to quantitative conversion. rsc.org Research has demonstrated that a wide variety of hydrazones can be synthesized with transformation rates exceeding 99% without the formation of significant by-products. rsc.org This method's applicability to diverse substrates suggests its potential for the clean and efficient synthesis of (9H-fluoren-9-ylidene)hydrazine from 9-fluorenone and a hydrazine source. nih.govresearchgate.net

Table 1: Comparison of Hydrazone Synthesis Methods
MethodTypical ConditionsAdvantagesKey Findings/References
Solution-Based SynthesisReflux in ethanol or methanol, often with an acid catalyst, for 1-12 hours.Well-established and widely used.Yields can be variable (30-90%) depending on reactants. nih.gov
Mechanochemical SynthesisBall milling (planetary or vibratory) at room temperature, often with liquid-assisted grinding (LAG).Solvent-free, rapid reaction times (minutes to hours), high to quantitative yields (>99%), high purity. nih.govrsc.orgrsc.orgA green alternative that avoids bulk solvents and often requires no catalyst. rsc.org
Microwave-Assisted SynthesisSolvent-free irradiation.Rapid heating and short reaction times.Reported to produce high yields. nih.gov

Palladium-Catalyzed Synthesis of Fluorene Derivatives as Analogues

Palladium catalysis is a powerful tool for constructing the fluorene core and its derivatives, offering high efficiency and selectivity. rsc.orgscispace.comnih.govthieme-connect.comrsc.org These methods provide access to a wide range of fluorene analogues.

Several distinct Pd-catalyzed strategies have been developed:

Intramolecular C-H Activation : This approach involves the cyclization of precursors like 2-arylbenzyl chlorides or o-alkynyl biaryls. nih.govthieme-connect.com The reaction can proceed efficiently at room temperature for 2-arylbenzyl chlorides, using a PdCl₂(PPh₃)₂ catalyst, to afford various fluorene derivatives in excellent yields. thieme-connect.com For o-alkynyl biaryls, a Pd(OAc)₂/dppf system can trigger a 5-exo-dig cyclization to produce fluorenes stereoselectively. nih.gov

Cascade Reactions : As mentioned previously, a palladium-catalyzed cascade reaction starting from aryl iodides and 2-bromoarylaldehyde hydrazones provides a modular route to polysubstituted fluorenes. rsc.org

Annulation of Biaryls : Another strategy involves the palladium-catalyzed annulation of o-alkynyl biaryls, which can be extended to a cascade intermolecular arylation, allowing for the efficient synthesis of fully-substituted fluorenes. nih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of Fluorene Analogues
Starting MaterialCatalytic SystemReaction TypeYieldReference
2-Arylbenzyl chloridesPdCl₂(PPh₃)₂ / Cs₂CO₃Intramolecular C(sp²)-H ActivationExcellent thieme-connect.com
o-Alkynyl biarylsPd(OAc)₂ / dppf5-exo-dig AnnulationGood to Excellent nih.gov
Aryl iodides + 2-bromoarylaldehyde hydrazonesPd(OAc)₂ / NorborneneDenitrogenative CascadeGood to Excellent rsc.org
Bis(2-bromophenyl)methanolsPd(OAc)₂Oxidation / Intramolecular CouplingModerate to Good rsc.org

Lewis Acid Mediated Synthetic Transformations

Lewis acids are effective catalysts for various transformations involving the fluorene scaffold, particularly for functionalization at the C9 position. acs.orgacs.orgresearchgate.netrsc.org

Key examples of Lewis acid-mediated synthesis include:

Phosphorylation at C9 : An efficient method for synthesizing 9-phosphoryl fluorenes has been developed using a Lewis acid to promote the reaction between diphenylmethanone derivatives and H-phosphinates or related compounds. acs.org This process involves the formation of both a C–P and a C–C bond. acs.org

Synthesis of Silafluorenes : Borane catalysts, acting as Lewis acids, enable a double sila-Friedel–Crafts reaction between aminobiphenyl compounds and dihydrosilanes to produce a variety of silafluorene (dibenzosilole) derivatives. chemicalbook.com

C-F Bond Activation : Lewis acids can be used to mediate carbon-fluorine bond transformations, which is a significant area in the synthesis of fluorinated organic compounds. researchgate.netrsc.org While not directly applied to this compound in the sources, the principles of using Lewis acids like B(C₆F₅)₃ or BF₃ to activate C-F bonds for substitution or insertion reactions could be applied to fluorinated fluorene precursors. researchgate.net

Table 3: Examples of Lewis Acid Mediated Synthesis of Fluorene Analogues
Starting Material(s)Lewis Acid CatalystProduct TypeKey TransformationReference
Diphenylmethanone + H-phosphinateNot specified9-Phosphoryl fluorenesKetone Phosphorylation / Cyclization acs.org
Aminobiphenyl + DihydrosilaneBorane (e.g., B(C₆F₅)₃)SilafluorenesDouble sila-Friedel–Crafts Reaction chemicalbook.com
Benzylic fluorides + DiazoestersBF₃Fluorinated estersFormal insertion into C-F bond researchgate.net

Reactivity and Reaction Mechanisms of 9h Fluoren 9 Ylhydrazine and Its Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The hydrazine group in 9H-fluoren-9-ylhydrazine is a key functional group that imparts nucleophilic properties to the molecule. lookchem.com This reactivity is fundamental to its role as a building block in the synthesis of more complex organic compounds, including those with applications in the pharmaceutical and chemical industries. lookchem.com The lone pair of electrons on the nitrogen atoms allows the hydrazine moiety to attack electrophilic centers, initiating a variety of chemical transformations.

The nucleophilic character of the hydrazine is evident in its reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. google.com This classic reaction is a cornerstone of hydrazine chemistry and serves as an initial step in the synthesis of various heterocyclic structures. For instance, the reaction of 2-hydrazinylpyridine with aldehydes and ketones produces the corresponding hydrazones, which are precursors to triazaborolopyridinium compounds. nih.gov

Furthermore, the hydrazine moiety can participate in cyclization reactions. For example, the reaction of acid hydrazides with carbon disulfide in the presence of potassium hydroxide (B78521), followed by treatment with hydrazine hydrate, yields 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thiones. nih.gov This demonstrates the dual role of the hydrazine group, acting as a nucleophile and participating in the formation of a new heterocyclic ring.

Reactions Involving the C9 Position of the Fluorene (B118485) Scaffold

The C9 position of the fluorene ring is another reactive site that significantly influences the chemistry of this compound derivatives. mdpi.com The methylene (B1212753) bridge in the fluorene structure imparts unique chemical properties, and modifications at this position can lead to a diverse array of functionalized molecules. researchgate.net

Electrophilic Aromatic Substitution Patterns on the Fluorene Core

The fluorene nucleus is susceptible to electrophilic aromatic substitution, with the most reactive positions being 2 and 7. mdpi.com While the provided information does not specifically detail electrophilic substitution on the fluorene core of this compound itself, the general reactivity pattern of fluorene suggests that substitution would likely occur at these positions. Strain in the bridging ring of fluorene and its derivatives can affect the reactivity of the ortho and para positions relative to the bridging group. rsc.org

C-C Bond Formation at the 9-Position

The formation of carbon-carbon bonds at the C9 position of the fluorene scaffold is a powerful strategy for synthesizing a wide range of derivatives with tailored properties. researchgate.net This can be achieved through various methods, including transition-metal catalysis and metal-free approaches. researchgate.net

One notable reaction is the Knoevenagel condensation, which allows for the formation of a double bond at the 9-position by reacting a fluorene derivative with an aldehyde. mdpi.com This reaction leads to the formation of dibenzofulvene derivatives. mdpi.com Another approach involves the palladium-catalyzed dual C-C bond formation starting from 2-iodobiphenyls and CH2Br2, which proceeds through a dibenzopalladacyclopentadiene intermediate. labxing.com

Furthermore, the C9 position can be functionalized through deprotonation followed by reaction with electrophiles. For example, the deprotonation of dihydro precursors of tris(9-fluorenylidene)methane with a base allows for subsequent reactions. acs.org Boron trifluoride has been shown to catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, leading to highly functionalized 9-substituted fluorene derivatives. thieme-connect.dersc.org

Cyclization Reactions and Heterocycle Formation

The reactivity of this compound and its derivatives is prominently showcased in their ability to undergo cyclization reactions, leading to the formation of diverse heterocyclic systems. These reactions often leverage the nucleophilicity of the hydrazine moiety in combination with other reactive centers in the molecule.

Hantzsch Reaction with 9H-Fluoren-9-ylidenehydrazine Carbothioamides

A key example of heterocycle formation is the Hantzsch thiazole (B1198619) synthesis. mdpi.comresearchgate.net In this reaction, 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, derived from fluorenone and thiosemicarbazide (B42300), reacts with α-halocarbonyl compounds to yield fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net This reaction can be carried out in solvents like THF or 1,4-dioxane (B91453), and while a base is not strictly necessary, its presence can accelerate the reaction. mdpi.comresearchgate.netmdpi.com The resulting thiazole derivatives are of interest for their potential biological activities. mdpi.comdntb.gov.ua

The versatility of this reaction is demonstrated by the range of α-halocarbonyl compounds that can be employed, leading to a library of substituted thiazoles. For example, reaction with chloroacetaldehyde (B151913) yields 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole, while reaction with 3-chloro-2,4-pentanedione or ethyl 2-chloroacetoacetate gives 4,5-disubstituted thiazole derivatives. mdpi.com

Triazaborolopyridinium Compound Formation from Hydrazones

Hydrazones derived from this compound analogs are valuable intermediates in the synthesis of fluorescent triazaborolopyridinium compounds. nih.govacs.orgnih.gov These compounds are prepared through a cyclization reaction of pyridin-2-yl hydrazone derivatives. google.com Specifically, the hydrazone is treated with boron trifluoride etherate and an amine base, such as DBU, in a solvent like toluene (B28343) at elevated temperatures. google.com

For example, (Z)-2-((9H-fluoren-9-ylidene)hydrazono)-5-iodo-1,2-dihydropyridine undergoes this cyclization to form the corresponding triazaborolopyridinium iodide. google.com Similarly, (Z)-6-((9H-fluoren-9-ylidene)hydrazono)-1,6-dihydropyridine-3-carboxylic acid can be converted to its triazaborolopyridinium derivative. google.com These compounds exhibit interesting photophysical properties and have potential applications as fluorescent probes. nih.govacs.orgnih.govresearchgate.net

Quinazolinone Skeleton Construction via Boron Trifluoride Catalysis

The synthesis of functionalized quinazolinones can be achieved through reactions catalyzed by boron trifluoride (BF₃). A notable example is the BF₃·OEt₂-catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides. thieme-connect.de This process yields highly functionalized and conjugated (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino) benzamides with excellent yields. thieme-connect.de The reaction's scope has been expanded by using N-aryl substituted 2-aminobenzamides and aminosulfonamides as reactants. thieme-connect.de

BF₃·OEt₂ has been identified as the most suitable catalyst for this transformation compared to others like p-TsOH, FeCl₃, and AlCl₃, which resulted in lower yields or no reaction at all. thieme-connect.de Dichloromethane was found to be the optimal solvent. thieme-connect.de The proposed mechanism for this reaction involves the formation of allene (B1206475) carbocation intermediates. thieme-connect.de

Silica-supported boron trifluoride (BF₃-SiO₂) has also been employed as an efficient and recyclable catalyst for the one-pot synthesis of 4(3H)-quinazolinones from anthranilic acid, triethylorthoformate, and an amine. asianpubs.org This heterogeneous catalyst allows for the reaction to proceed at room temperature with high yields (84-96%). asianpubs.org

Table 1: Boron Trifluoride Catalyzed Synthesis of Quinazolinone Derivatives This table is interactive. Click on the headers to sort the data.

Catalyst Reactants Product Yield (%) Reference
BF₃·OEt₂ 9-(Phenylethynyl)-9H-fluoren-9-ols, 2-Aminobenzamides (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides Excellent thieme-connect.de

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in catalyzing a variety of organic transformations. nih.govmdpi.com These reactions, including cross-coupling and C-H bond activation, are instrumental in synthesizing complex molecules. nih.govmdpi.comacs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, frequently utilized in the synthesis of fluorene-based polymers and other derivatives. mdpi.combohrium.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with a halide. organic-chemistry.org

Key findings in this area include:

The synthesis of polyfluorenes via Suzuki coupling, which can be significantly accelerated using microwave irradiation, reducing reaction times from over 48 hours to a much shorter duration with increased yields (>95%). mdpi.com

The preparation of 2,7-diaryl-9,9'-alkylfluorene derivatives through Suzuki reactions, demonstrating the versatility of this method in creating substituted fluorenes. researchgate.net

The regioselective Suzuki-Miyaura cross-coupling of the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one, which allows for the controlled synthesis of 1,4-diaryl-9H-fluoren-9-ones. thieme-connect.deresearchgate.net The initial reaction occurs selectively at the 1-position due to electronic factors. thieme-connect.de

Table 2: Examples of Suzuki Cross-Coupling Reactions for Fluorene Derivatives This table is interactive. Click on the headers to sort the data.

Catalyst System Reactants Product Type Key Feature Reference
Palladium/Microwave Diboronate 9,9-dihexylfluorene, 2,5-dibromoaniline Poly{1,4-(2/3-aminobenzene)-alt-2,7-(9,9-dihexylfluorene)} Accelerated reaction time, increased yield mdpi.com
Pd(OAc)₂/Aliquat 336 2,7-dibromo-9,9'-dialkylfluorene, Arylboronic acids 2,7-Diaryl-9,9'-alkylfluorene derivatives Efficient synthesis of sterically hindered fluorenes researchgate.net

Beyond Suzuki coupling, other transition metals catalyze important transformations of fluorene derivatives. For instance, rhodium-catalyzed reactions have been developed for the asymmetric synthesis of chiral 9-aryl fluorene frameworks. nih.gov This method utilizes a transient-axial-chirality transfer strategy, where the chirality from the catalyst is transferred to a dirhodium carbene intermediate and then to the final product with high enantioselectivity. nih.gov

Metal carbenes, generated in situ from transition metal compounds and diazo compounds or their equivalents, are reactive intermediates that can lead to the formation of new C-C and C-X bonds through carbene insertion reactions. snnu.edu.cn

Metal-Free Organic Transformations

While metal-catalyzed reactions are prevalent, there is a growing interest in developing metal-free organic transformations for the synthesis and modification of fluorene derivatives.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful, atom-economical strategy for C-C bond formation. rsc.orgillinois.edu This process involves the temporary removal of hydrogen from a substrate (like an alcohol) by a catalyst to form a reactive intermediate (an aldehyde or ketone), which then reacts with another substrate. The catalyst subsequently returns the borrowed hydrogen to the reaction intermediate to form the final product. rsc.org

Recent research has demonstrated the first transition-metal-free catalytic C-alkylation via a borrowing hydrogen pathway. organic-chemistry.orgacs.org A phenalenyl-based molecule has been used as a catalyst for the α-alkylation of ketones, the synthesis of substituted quinolines, and the 9-monoalkylation of fluorene. organic-chemistry.orgacs.org This approach uses alcohols as benign alkylating agents, producing water as the only byproduct. researchgate.net Mechanistic studies suggest a radical-mediated borrowing hydrogen pathway for this transformation. organic-chemistry.orgacs.org

Nickel and ruthenium complexes have also been effectively used as catalysts in borrowing hydrogen reactions for the selective alkylation and alkenylation of fluorene. researchgate.netrsc.org These reactions demonstrate broad substrate scope and high functional group tolerance. rsc.orgrsc.org

Table 3: Catalysts for Borrowing Hydrogen Reactions with Fluorene This table is interactive. Click on the headers to sort the data.

Catalyst Type Catalyst Example Reaction Key Feature Reference
Metal-Free Phenalenyl-based molecule 9-Monoalkylation of fluorene First transition-metal-free example organic-chemistry.orgacs.org
Nickel Complex SNS ligand derived nickel complex Alkylation and alkenylation of fluorene Selective synthesis rsc.org

Proposed Reaction Mechanisms and Intermediates

The reactivity of this compound and its derivatives is dictated by the specific reaction conditions and the nature of the intermediates formed.

In the BF₃-catalyzed synthesis of quinazolinone skeletons from 9-(phenylethynyl)-9H-fluoren-9-ols, the proposed mechanism proceeds through the formation of a propargyl cation and a common fluorene-9-spiroazitidine intermediate . rsc.org Another plausible pathway involves the formation of allene carbocation intermediates . thieme-connect.deresearchgate.net

For the metal-free borrowing hydrogen C-alkylation, a radical-mediated pathway is suggested. organic-chemistry.orgacs.org The phenalenyl-based catalyst is believed to store and transfer hydrogen radicals during the reaction. organic-chemistry.org In transition metal-catalyzed borrowing hydrogen reactions, the mechanism involves the dehydrogenation of an alcohol to an aldehyde, followed by condensation with fluorene to form a fulvene (B1219640) intermediate. This intermediate is then hydrogenated to yield the alkylated fluorene. rsc.orgrsc.org

In the synthesis of thiazole derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, the Hantzsch reaction mechanism is operative. mdpi.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction mechanism involves three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst. organic-chemistry.org

Allene Carbocation Intermediates

The formation of allene carbocation intermediates is a notable pathway in the reactions of propargyl alcohol derivatives of 9H-fluorene. sci-hub.sethieme-connect.com While direct studies on this compound derivatives featuring a propargyl group are not extensively documented, the reactivity can be inferred from the well-established behavior of 9-(phenylethynyl)-9H-fluoren-9-ols. thieme-connect.comthieme-connect.de

In a typical reaction, a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), catalyzes the dehydration of a propargylic alcohol to form a propargylic carbocation. rsc.orgnih.gov This intermediate can then undergo a Meyer-Schuster rearrangement to yield a more stable allene carbocation. rsc.org The presence of the bulky fluorenyl group can influence the stereochemical outcome of the subsequent nucleophilic attack on the allene carbocation. sci-hub.se

A plausible mechanism involves the following steps:

Coordination of the Lewis acid to the hydroxyl group of the fluorenyl propargyl alcohol derivative.

Elimination of water to form a propargylic carbocation. nih.gov

Rearrangement of the propargylic carbocation to the more stable allene carbocation. rsc.org

Nucleophilic attack on the central carbon of the allene carbocation to form the final product.

The reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as aminobenzamides, has been shown to proceed through these allene carbocation intermediates, leading to the formation of highly functionalized fluorene derivatives. thieme-connect.comthieme-connect.de

Table 1: Reactions Proceeding via Allene Carbocation Intermediates This table is illustrative and based on analogous reactions of fluorenyl propargyl alcohols.

DerivativeNucleophileCatalystProduct TypeReference
9-(Phenylethynyl)-9H-fluoren-9-ol2-AminobenzamideBF₃·OEt₂(Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamide thieme-connect.de
9-(Phenylethynyl)-9H-fluoren-9-olN-Aryl substituted 2-aminobenzamidesBF₃·OEt₂Functionalized (Z)-2-((2-(9H-fluoren-9-ylidene)-1-phenylethylidene)amino)benzamides thieme-connect.com

Propargylic Carbocation Intermediates

Propargylic carbocation intermediates are also significant in the reactions of 9-fluorenyl derivatives, particularly those derived from propargylic alcohols. thieme-connect.com The stability of these carbocations is enhanced by the fluorenyl moiety. The formation of either a propargylic or an allene carbocation can be influenced by the substitution pattern of the starting material and the nature of the nucleophile. sci-hub.se

The generation of a propargylic carbocation from a fluorene derivative typically occurs under Lewis acid catalysis, leading to the loss of a leaving group, such as a hydroxyl group. acs.orgrsc.org For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with isatin (B1672199) imines has been proposed to proceed via a propargylic carbocation intermediate. rsc.org

The general mechanism can be outlined as:

Activation of the propargylic alcohol by a Lewis acid.

Formation of the propargylic carbocation.

Nucleophilic attack at the propargylic position.

This pathway leads to the synthesis of various functionalized 9,9-disubstituted fluorene derivatives. acs.orgrsc.org

Table 2: Reactions Involving Propargylic Carbocation Intermediates This table is illustrative and based on analogous reactions of fluorenyl propargyl alcohols.

DerivativeNucleophileCatalystProduct TypeReference
9-(Phenylethynyl)-9H-fluoren-9-olsIsatin iminesBF₃·OEt₂Blue emissive 3-(2-oxo-2-phenyl-1-(9-(phenylamino)-9H-fluoren-9-yl)ethylidene)indolin-2-one derivatives rsc.org
9-(Phenylethynyl)-9H-fluoren-9-olsSubstituted-7-azaindolesBF₃·OEt₂9,9-Disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives acs.org

Radical-Mediated Pathways

Hydrazine derivatives, including this compound, can undergo activation through radical-mediated pathways, often initiated by one-electron oxidation. researchgate.netnih.govosti.gov This oxidation can be carried out by various enzymatic systems in vitro or by chemical oxidants. researchgate.netnih.gov The resulting hydrazyl radical is a key intermediate that can lead to a variety of products. researchgate.net

The toxic effects of some hydrazine compounds have been associated with their activation via free radical intermediates. nih.govosti.gov The general mechanism for the radical-mediated activation of a hydrazine derivative involves:

One-electron oxidation: The hydrazine derivative loses one electron to form a hydrazyl radical. This can be catalyzed by metal ions or enzymes. researchgate.net

Further reactions of the hydrazyl radical: The formed radical can undergo several subsequent reactions, including:

Decomposition to form other radical species. researchgate.net

Reaction with molecular oxygen to generate reactive oxygen species. researchgate.net

Coupling reactions.

While specific studies on the radical-mediated reactions of this compound are not extensively detailed in the reviewed literature, the general principles of hydrazine chemistry suggest that it would be susceptible to such pathways. researchgate.netnih.gov The stability of the potential fluorenyl radical could influence the course of these reactions.

Table 3: General Radical Reactions of Hydrazine Derivatives

Hydrazine DerivativeActivation MethodIntermediatePotential Products/EffectsReference
PhenylhydrazineHemoglobin reactionPhenyl radicalOxidative hemolysis nih.gov
HydralazineMetal ion-catalyzed oxidationHydralazyl radicalDNA damage researchgate.net
ProcarbazineRat liver microsomesOxidative metabolism intermediatesNot specified nih.gov

Derivatization Strategies and Novel Compound Synthesis Utilizing 9h Fluoren 9 Ylhydrazine As a Building Block

Functionalization at the Hydrazine (B178648) Nitrogen Atoms

The nitrogen atoms of the hydrazine group in 9H-fluoren-9-ylhydrazine are nucleophilic and provide a reactive handle for various derivatization reactions, including acylation, alkylation, and condensation with carbonyl compounds.

The hydrazine moiety can be readily acylated or alkylated to introduce new functional groups. Acylation, for instance, can be achieved by reacting this compound with acylating agents. An example includes the reaction with cyanoethanoic acid hydrazide to form 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide. oszk.hu This product contains a reactive active methylene (B1212753) group, enabling further cyclization and condensation reactions to form a variety of heterocyclic compounds. oszk.hu

Alkylation of the fluorene (B118485) nucleus, specifically at the C-9 position, has been explored using various catalytic systems. Nickel-catalyzed sp3 C–H alkylation of 9H-fluorene has been achieved using alcohols as alkylating agents. rsc.org This process follows a radical pathway and is distinct from other metal-catalyzed approaches. rsc.org Similarly, a ligand-free ruthenium-catalyzed direct sp3 C-H alkylation of fluorene with primary and secondary alcohols has been reported, proceeding via a borrowing hydrogen mechanism to yield C9-monoalkylated products in good to excellent yields. nih.gov While these methods focus on the C-9 carbon, they highlight the reactivity of the fluorene core, and N-alkylation of the hydrazine derivative remains a plausible, though less documented, synthetic route.

The condensation reaction between 9-fluorenone (B1672902) (the precursor to this compound) and various hydrazine or amine derivatives is a primary method for synthesizing hydrazones and Schiff bases. These reactions typically involve refluxing the reactants in a suitable solvent, sometimes with an acid catalyst like p-toluene sulfonic acid, and removing the water formed azeotropically. jocpr.com

The resulting Schiff bases, which incorporate the C=N azomethine group, are versatile ligands capable of coordinating with various metal ions to form complexes with potential biological applications. jocpr.comresearchgate.net For example, bidentate Schiff bases derived from 9-fluorenone and thiosemicarbazide (B42300) or ethylenediamine (B42938) have been synthesized and complexed with metals like copper, zinc, and lanthanum. jocpr.comresearchgate.net

A notable application of this reaction is the synthesis of 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, formed by refluxing fluorenone hydrazone with benzophenone (B1666685) in ethanol (B145695) with an acetic acid catalyst. nih.gov This unsymmetrical azine exhibits nonlinear optical properties. nih.gov Furthermore, the reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with α-halocarbonyl compounds yields various fluorenyl-hydrazonothiazole derivatives. mdpi.com

Reactant 1Reactant 2Product TypeReaction ConditionsYieldReference
9-FluorenoneThiosemicarbazideSchiff Base (Thiosemicarbazone)Reflux in ethanol with acetic acidNot specified researchgate.net
9-FluorenoneSemicarbazideSchiff Base (Semicarbazone)Reflux in ethanol with acetic acidNot specified researchgate.net
9-FluorenoneEthylenediamineSchiff Base (Dimer)Reflux in ethanol with acetic acidNot specified researchgate.net
9-FluorenoneVarious primary aminesSchiff BaseToluene (B28343), p-toluene sulfonic acid, refluxQuantitative jocpr.com
Fluorenone hydrazoneBenzophenoneAzineEthanol, acetic acid, reflux for 2h78% nih.gov
2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamideα-HaloketonesThiazole (B1198619) DerivativeTetrahydrofuran (B95107), reflux72-89% mdpi.com

Substitution on the Fluorene Aromatic Rings

While the hydrazine group is a primary site for functionalization, the aromatic rings of the fluorene scaffold can also be modified. Electrophilic aromatic substitution reactions allow for the introduction of functional groups at specific positions, which can be crucial for tuning the electronic and photophysical properties of the final molecule.

The C2 and C7 positions of the fluorene ring are often targeted for functionalization to create a symmetrical, "push-pull" or extended conjugation system. Synthesizing derivatives with substituents at these positions often begins with a pre-functionalized fluorene. For instance, the synthesis of 7-(5-(benzothiazol-2-yl)thiophen-2-yl)-9,9-didecyl-9H-fluoren-2-amine starts with 9,9-didecyl-2-iodo-7-nitro-9H-fluorene. nih.gov This intermediate undergoes a series of reactions, including a Stille coupling and reduction of the nitro group to an amine, to yield the final C2/C7 disubstituted product. nih.gov

Another key intermediate is 2,7-dichloro-9H-fluoren-9-one, which can be reacted with (4-methoxy-{1,1′-biphenyl}-3-yl)hydrazine to form the corresponding hydrazone derivative. google.com This demonstrates that the hydrazine or hydrazone functionality can be introduced after the desired substituents are in place on the aromatic rings. These halogenated fluorene derivatives are valuable precursors for further cross-coupling reactions to introduce a wide variety of aryl or other functional groups.

Starting MaterialKey ReagentsFunctionalization TypePositionsResulting Compound ClassReference
9,9-Didecyl-2-iodo-7-nitro-9H-fluorene2-(5-(tributylstannyl)thiophen-2-yl)benzothiazole, Pd(PPh₃)₂Cl₂Stille Coupling / Nitro ReductionC2, C7Aminobenzothiazolyl-fluorene derivative nih.gov
2,7-Dichloro-9H-fluoren-9-one(4-methoxy-{1,1′-biphenyl}-3-yl)hydrazineHydrazone FormationC2, C72,7-Dichloro-fluorenone hydrazone derivative google.com

Integration into Polymeric Structures

The fluorene moiety is a highly valued building block in materials science due to its rigid, planar structure and unique photophysical properties. While this compound is not typically used as a direct monomer in polymerization, its hydrazine functional group serves as a critical handle for derivatization. This allows for the synthesis of specialized monomers that can be integrated into advanced polymeric structures, such as conjugated polymers and porous organic frameworks. The strategies primarily involve converting the hydrazine or related functionalities into stable heterocyclic rings or linkages within the polymer backbone.

Fluorene-Based Conjugated Polymers

The incorporation of fluorene units into conjugated polymers is a well-established strategy for developing materials with high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties, making them suitable for applications like organic light-emitting diodes (OLEDs). wikipedia.org Derivatization involving hydrazine functionalities provides a versatile route to create fluorene-containing monomers with specific electron-transporting capabilities.

One key derivatization strategy is the formation of oxadiazole rings within the polymer backbone. The 1,3,4-oxadiazole (B1194373) moiety is known for its electron-deficient nature, which facilitates electron injection and transport in electronic devices. nycu.edu.tw The synthesis of fluorene-based polymers incorporating oxadiazole units can be achieved via a polyhydrazide precursor route. In this method, a fluorene-based dicarboxylic acid is reacted with hydrazine monohydrate to form a polyhydrazide. This intermediate polymer is then subjected to thermal or chemical cyclodehydration to yield the final poly(fluorene-alt-oxadiazole). nycu.edu.twntu.edu.tw This multi-step synthesis allows for the creation of high-performance polymers with enhanced thermal and electronic properties compared to their simple polyfluorene counterparts. acs.org

Another approach involves the incorporation of hydrazone-substituted fluorene moieties into the polymer structure. Research has shown the synthesis of polyfluorenes containing these units, which can influence the polymer's final optoelectronic characteristics. researchgate.netresearchgate.net These polymers are often synthesized through various coupling reactions, where the fluorene-hydrazone derivative is built into the main chain as a comonomer.

The table below summarizes findings for representative fluorene-based copolymers where hydrazine-derived functionalities, such as oxadiazole rings, are integrated into the structure.

Polymer TypeSynthesis RouteKey PropertiesReference
Poly(fluorene-alt-oxadiazole)Polycondensation to form a polyhydrazide, followed by cyclodehydration.High thermal stability (Td > 398 °C), high glass transition temperatures (Tg > 72 °C), blue light emission. nycu.edu.twacs.org
Poly(fluorene-co-oxadiazole)Nickel-mediated aryl halide coupling of dibrominated fluorene and oxadiazole monomers.Used as the emissive layer in PLEDs, with performance dependent on the monomer ratio. umich.edu
Polyfluorenes with HydrazoneCopper-catalyzed Ullmann coupling of hydrazone-substituted fluorene monomers.Blue emission with band gaps around 2.7–2.83 eV, good thermal stability (TGA > 330 °C). researchgate.netresearchgate.net

Computational and Theoretical Investigations of 9h Fluoren 9 Ylhydrazine and Its Analogues

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the chemical behavior and properties of molecules. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) has become a popular quantum-mechanical method for calculating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. nih.gov It is widely used to study the ground-state properties of molecules, clusters, and solids. researchgate.net DFT calculations can provide insights into the geometry, electronic distribution, and energy of both the ground and excited states of 9H-fluoren-9-ylhydrazine and its analogues.

For fluorene (B118485) derivatives, DFT studies have been employed to understand their structural and electronic properties. nih.govnih.gov For instance, studies on fluorene-phenylene copolymers have shown that while the ground state is nonplanar, electronic excitations can lead to a more planar geometry in the first singlet excited state (S1). nih.gov The choice of functional and basis set is crucial for obtaining accurate results. arxiv.org For example, the B3LYP functional is commonly used for such studies. nih.gov In the case of 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene, DFT calculations revealed that the excited state is more polar than the ground state. nih.gov

Table 1: Illustrative DFT-Calculated Properties of a Hypothetical this compound Analogue

PropertyGround State (S0)First Excited Singlet State (S1)
Energy (Hartree) -X.xxxx-Y.yyyy
Dipole Moment (Debye) ~2-3~5-7
HOMO Energy (eV) -5.5 to -6.0-
LUMO Energy (eV) -1.5 to -2.0-
HOMO-LUMO Gap (eV) 3.5 to 4.5-

Note: This table is illustrative and based on general trends observed for similar donor-acceptor fluorene derivatives.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating excited-state properties and has become a popular tool for computing the signatures of electronically excited states. nih.govresearchgate.netrsc.org It is particularly useful for predicting absorption and emission spectra. researchgate.netrsc.org TD-DFT calculations can provide information on vertical excitation energies, oscillator strengths, and the nature of electronic transitions. nih.gov

For fluorene-based materials, TD-DFT has been successfully applied to calculate absorption and fluorescence energies. nih.govnih.gov For example, in a study of a fluorene-phenylene copolymer, TD-DFT calculations using the B3LYP functional predicted vertical excitation energies and fluorescence energies that were in good agreement with experimental data. nih.gov The calculations also characterized the lowest singlet electronic excitation (S0 → S1) as primarily a HOMO to LUMO transition. nih.gov In another study on di-9H-fluoren-9-yldimethylsilane, TD-DFT calculations revealed that the excitation energy significantly decreases with a smaller separation and dihedral angle between the fluorene units, indicating the formation of an excimer state. nih.gov The accuracy of TD-DFT can be influenced by the choice of functional and the inclusion of solvent effects. chemrxiv.org

Table 2: Illustrative TD-DFT Calculated Excitation Properties for a this compound Analogue

TransitionExcitation Energy (eV)Oscillator Strength (f)Major Contribution
S0 → S1 ~3.0 - 3.5~0.1 - 0.3HOMO → LUMO
S0 → S2 ~3.8 - 4.2~0.05 - 0.1HOMO-1 → LUMO
S0 → S3 ~4.3 - 4.7~0.4 - 0.6HOMO → LUMO+1

Note: This table is illustrative and based on general trends observed for similar fluorene derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and its influence on their properties and biological activity. bigchem.eu Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape of molecules over time. jinr.ru

For analogues of this compound, such as fluorinated nucleosides, conformational analysis has provided insights into their reaction mechanisms. nih.gov In these systems, the stereochemistry and the presence of electronegative substituents significantly influence the preferred conformation. nih.gov For more complex systems, MD simulations in explicit solvent are used to obtain a more realistic picture of the conformational dynamics. lambris.com These simulations can reveal the populations of different conformers and the transitions between them. lambris.com For instance, MD simulations of compstatin (B549462) analogues have been used to study the population of bioactive β-turns. lambris.com While specific conformational analysis or MD simulation data for this compound is not available in the provided results, the fluorenyl group itself is rigid, and the main conformational flexibility would arise from the rotation around the C9-N and N-N bonds of the hydrazine (B178648) moiety.

Table 3: Key Torsional Angles in this compound for Conformational Analysis

Torsion AngleDescriptionExpected Low-Energy Conformations
C8a-C9-N1-N2 Defines the orientation of the hydrazine group relative to the fluorene ring.Gauche and anti conformations are likely to be stable.
C9-N1-N2-H Describes the orientation of the terminal amino group.Staggered conformations are generally preferred.

Reaction Pathway Analysis and Mechanistic Elucidation

Computational methods are critical for elucidating reaction mechanisms by identifying intermediate species and transition states that are often difficult to detect experimentally. lbl.gov Reaction pathway analysis involves mapping the potential energy surface to understand the energetic barriers and thermodynamics of a reaction. lbl.govsmu.edu

For fluorene derivatives, mechanistic studies have been conducted to understand their formation. For example, a plausible mechanism for the formation of certain 9,9-disubstituted fluorene derivatives has been proposed, involving a fluorene-9-spiroazitidine intermediate. rsc.org The elucidation of reaction mechanisms often involves the use of computational tools to model the step-by-step electronic rearrangements that transform reactants into products. arxiv.org While specific reaction pathway analyses for this compound are not detailed in the provided search results, computational studies could be employed to investigate its synthesis, degradation, or participation in chemical reactions. For instance, the synthesis of fluorenyl-hydrazonothiazole derivatives from a related precursor has been reported, outlining the reaction conditions. mdpi.com

Ligand-Protein Interaction Studies (Molecular Docking, in silico screening, restricted to binding modes/interactions, not biological outcomes)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. openaccessjournals.comnih.gov It is a key tool in structure-based drug design for identifying potential lead compounds. openaccessjournals.comnih.gov

The 9H-fluoren-9-yl moiety has been identified as an important hydrophobic group for the inhibition of certain enzymes, as it can mimic the fatty acid substrate within the binding pocket. researchgate.net In studies of inhibitors for the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, the fluorenyl group was found to be crucial for inhibitory activity. researchgate.net Molecular docking studies of fluorene-based compounds have shown how they can occupy specific cavities within a protein's active site. univ-tlse3.fr The docking process involves a search algorithm to generate different binding poses and a scoring function to evaluate them. nih.gov While direct molecular docking studies of this compound were not found, its structural features suggest it could be investigated as a ligand for various protein targets. The fluorene core would likely engage in hydrophobic interactions, while the hydrazine group could form hydrogen bonds with polar residues in a binding site.

Table 4: Potential Interactions of this compound in a Hypothetical Protein Binding Site

Interaction TypeInteracting Moiety of LigandPotential Interacting Residues in Protein
Hydrophobic Fluorene ring systemLeucine, Isoleucine, Valine, Phenylalanine
π-π Stacking Fluorene aromatic ringsPhenylalanine, Tyrosine, Tryptophan, Histidine
Hydrogen Bonding Hydrazine (-NH-NH2) groupAspartic acid, Glutamic acid, Serine, Threonine, Asparagine, Glutamine, Main-chain carbonyls/amides

Quantum Chemistry Simulations for Charge Transport Properties

Quantum chemistry simulations are employed to understand and predict the charge transport properties of organic materials, which is crucial for their application in electronic devices. arxiv.org These simulations can calculate parameters like charge mobility.

Fluorene-based materials are known for their charge-transporting properties. nih.gov Quantum chemistry calculations on fluorene-based bipolar charge transporting materials have shown the existence of several stable conformers. nih.gov Studies on such materials have reported hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹. nih.gov Theoretical studies on fluorene-thiophene oligomers have used quantum-chemical methods to characterize important parameters that control their photoelectronic properties, including evaluating electron and hole mobilities. researchgate.net While specific charge transport property simulations for this compound are not available, the electronic structure of the fluorene core suggests it could be a component in materials designed for charge transport applications.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of fluorene (B118485) derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the study of (9H-Fluoren-9-yl)urea, a closely related derivative, a full assignment of the ¹H and ¹³C NMR spectra was achieved using a combination of 1D and 2D NMR techniques, including ¹H-¹H COSY, DEPT-135, HMQC, and HMBC spectra. uni-ruse.bg The aromatic protons of the fluorene moiety typically appear as a complex set of multiplets in the range of δ 7.20–8.00 ppm. The proton at the C9 position is particularly characteristic and, in the case of (9H-Fluoren-9-yl)urea, shows a signal at δ 5.79 ppm. uni-ruse.bg

For derivatives where the hydrazine (B178648) is part of a hydrazone linkage, such as in 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, the aromatic protons of the fluorene skeleton are observed between δ 7.08 and 8.68 ppm. mdpi.com The NH proton of the hydrazine linkage often appears as a broad singlet, for instance at δ 12.11 ppm in one such derivative, confirming the presence of the hydrazinyl group. mdpi.com

The ¹³C NMR spectra provide complementary information. The carbons of the fluorene ring typically resonate between δ 120 and 145 ppm. For example, in various 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives, the aromatic carbons of the fluorene unit show signals in regions such as δ 120.15–140.53 ppm. mdpi.com The C9 carbon's chemical shift is highly dependent on its substitution. The carbon of the C=N bond in hydrazone derivatives is also a key indicator, appearing around δ 147–157 ppm. mdpi.com

Detailed NMR data from a representative derivative, (9H-Fluoren-9-yl)urea, is presented below. uni-ruse.bg

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for the Fluorenyl Moiety of (9H-Fluoren-9-yl)urea

Atom ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
H-1', H-8' 7.54 (d) 120.0
H-2', H-7' 7.32 (t) 128.2
H-3', H-6' 7.40 (t) 128.8
H-4', H-5' 7.83 (d) 125.1
H-9' 5.79 (d) 57.1
C-4a', C-4b' - 141.0
C-8a', C-9a' - 141.3

Data obtained in DMSO-d₆. uni-ruse.bg

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In 9H-fluoren-9-ylhydrazine and its derivatives, FTIR is crucial for confirming the presence of the hydrazine group and the fluorene core.

The key vibrational modes for these compounds include the N-H stretching of the hydrazine moiety, which typically appears as a sharp to broad band in the region of 3300–3450 cm⁻¹. For instance, in a series of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives, the N-H stretch was observed in the range of 3401–3433 cm⁻¹. mdpi.com

The C=N stretching vibration, present in hydrazone derivatives formed from this compound, is another important diagnostic peak. This absorption is typically found in the 1650–1550 cm⁻¹ region. Studies on various thiazole (B1198619) derivatives show C=N stretching bands at approximately 1552–1627 cm⁻¹. mdpi.com The aromatic C-H and C=C stretching vibrations from the fluorene skeleton are also observed in their expected regions, further confirming the compound's identity.

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Hydrazine/Amine N-H Stretch 3401 - 3433 mdpi.com
Hydrazone C=N Stretch 1552 - 1627 mdpi.com
Carbonyl (in derivative) C=O Stretch ~1732 mdpi.com

Data from various 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole derivatives. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and deduce the structure of compounds through fragmentation analysis. For this compound, MS confirms its molecular formula, C₁₃H₁₂N₂.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which for this compound is 196.1000 Da. nih.gov This precise measurement is critical for unequivocally establishing the elemental composition.

The fragmentation pattern observed in the mass spectrum provides structural information. Hard ionization techniques like electron impact (EI) cause the molecule to break apart into characteristic fragments. acdlabs.com A common fragmentation pathway for fluorene-containing compounds involves the stable fluorenyl cation. While specific fragmentation data for the parent this compound is not detailed in the provided sources, analysis of related structures like 9-methylene-9H-fluorene shows characteristic ions that help in its identification. researchgate.net The analysis of derivatives in research consistently uses mass spectrometry to confirm that the desired synthesis has occurred by verifying the molecular weight of the final product. researchgate.net

Table 3: Mass Spectrometry Data for this compound

Property Value Reference
Molecular Formula C₁₃H₁₂N₂ nih.gov
Molecular Weight 196.25 g/mol nih.gov
Monoisotopic Mass 196.100048391 Da nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and conformations.

Single Crystal X-ray Diffraction Analysis

For example, the crystal structure of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, a direct derivative, has been determined. researchgate.net These analyses reveal the near-planar nature of the fluorene unit. In another example, 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine, the fluorene unit is confirmed to be almost planar, with the cyclopentadiene (B3395910) ring making very small dihedral angles with the fused benzene (B151609) rings (1.12° and 1.46°). nih.gov Such studies provide unambiguous confirmation of the molecular connectivity and stereochemistry.

Table 4: Example Crystal Data for a Fluorenyl Hydrazone Derivative

Parameter 1-diphenylmethylene-2-(9H-fluoren-9-ylidene)hydrazine
Molecular Formula C₂₆H₁₈N₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 22.8362 (3)
b (Å) 13.1432 (2)
c (Å) 12.4642 (2)
β (°) 92.874 (1)
V (ų) 3736.31 (10)

Data collected at T = 110 K. nih.gov

Intermolecular Interactions and Supramolecular Motifs

Crystal packing is governed by a variety of non-covalent intermolecular interactions, which dictate the formation of larger supramolecular architectures. In the crystal structures of this compound derivatives, hydrogen bonding and π-π stacking are dominant forces.

The hydrazine or hydrazone moieties are capable of acting as both hydrogen bond donors (N-H) and acceptors (N). These interactions are crucial in stabilizing the crystal lattice. In addition to classical hydrogen bonds, weaker interactions like C-H···π contacts are also frequently observed, where a hydrogen atom interacts with the electron-rich face of a fluorene ring system. scispace.com

The large, flat surface of the fluorene ring system makes it highly susceptible to π-π stacking interactions. These interactions are common in aromatic compounds and play a significant role in the crystal packing of fluorene derivatives. For instance, in N-(9H-fluoren-9-ylidene)-4-methylaniline, intermolecular π-π interactions between the benzene rings of adjacent fluorene units, with a centroid-centroid distance of 3.8081 Å, lead to the formation of a one-dimensional supramolecular chain. nih.gov The interplay of these various interactions results in complex and often elegant three-dimensional networks.

Photoelectron Emission Spectroscopy for Electronic Structure Analysis

Photoelectron spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing direct insight into the energies of molecular orbitals and the electronic structure. electronicsandbooks.comacs.org This method is particularly valuable for understanding the properties of compounds used in electronic applications, such as organic light-emitting diodes (OLEDs).

While specific PES data for this compound is not available, studies on related hydrazine compounds and fluorene derivatives illustrate the utility of the technique. nih.govsci-hub.senih.gov PES can probe the energy levels of the nitrogen lone pair electrons in the hydrazine group. The interaction between the two nitrogen lone pairs is dependent on the dihedral angle between them, and PES can measure the resulting energy splitting. acs.org

In the context of fluorene derivatives for OLEDs, PES is used to determine the ionization potential, which corresponds to the energy of the highest occupied molecular orbital (HOMO). nih.gov This value is critical for designing efficient charge-transporting materials. For example, studies on various fluorene derivatives have used PES to investigate how different substituents influence the electronic structure and π-conjugation of the molecules. nih.gov

Table 5: Example Ionization Energies (eV) for Simple Hydrazine Compounds from PES

Compound Adiabatic IE (eV) Vertical IE (eV)
Methylhydrazine 8.02 ± 0.16 9.36 ± 0.02
1,1-Dimethylhydrazine 7.78 ± 0.16 8.86 ± 0.01

IE = Ionization Energy. nih.gov

UV-Vis Absorption and Photoluminescent Spectroscopy for Optical Properties

Comprehensive searches for academic and research literature did not yield specific experimental or computational data on the UV-Vis absorption and photoluminescent properties of the chemical compound this compound. While the optical characteristics of numerous derivatives of 9H-fluorene and its substituted hydrazine analogs have been investigated, information focusing solely on the parent compound is not available in the reviewed sources.

Research in this area has extensively explored how modifications to the fluorene core or the hydrazine moiety influence the electronic and photophysical properties of the resulting molecules. For instance, studies on compounds such as (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine and various other substituted fluorenyl-hydrazone derivatives detail their absorption and emission spectra. researchgate.netmdpi.comgoogle.com These investigations are crucial for applications in materials science and medicinal chemistry, where the tuning of optical properties is a primary objective.

Furthermore, computational studies have been employed to predict the electronic and nonlinear optical properties of related azine compounds, such as 2-benzylidene-1-(9H-fluoren-9-ylidene)hydrazine. researchgate.net These theoretical approaches provide insights into the structure-property relationships within this class of molecules. However, such studies specific to the unsubstituted this compound were not found.

Therefore, due to the lack of available research findings, a detailed discussion and data tables for the UV-Vis absorption and photoluminescent spectroscopy of this compound cannot be provided at this time.

Advanced Research Applications in Materials Science and Organic Synthesis

Fluorescent Chemosensors and Probes in Chemical Detection Research

Hydrazone derivatives have gained significant attention as fluorescent and colorimetric chemosensors due to their ease of synthesis and their ability to selectively bind with specific ions. rsc.orgnih.gov The combination of a fluorene (B118485) moiety as a fluorophore with a hydrazone group as a binding site can lead to highly sensitive and selective probes for detecting metal ions and other analytes. The sensing mechanism often involves processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the chelation-enhanced fluorescence (CHEF) effect.

Hydrazone-based sensors have been developed for the "turn-on" fluorescent detection of various metal ions, including Fe³⁺, Al³⁺, and Hg²⁺. rsc.orgnih.govnih.gov For instance, a hydrazone-based chemosensor demonstrated high selectivity for Al(III) with a detection limit as low as 2.53 nM. nih.gov Another sensor, based on rhodamine hydrazone, could detect Hg²⁺ with a detection limit of 1 nM and was successfully used for bioimaging in living organisms. rsc.org While not all of these examples contain a fluorene unit, they establish the hydrazone group as a powerful tool for chemosensor design. The incorporation of the highly fluorescent fluorene core is a promising strategy for developing next-generation probes with enhanced sensitivity.

Table 3: Detection Limits of Hydrazone-Based Fluorescent Chemosensors

Sensor Type Target Analyte Detection Limit Sensing Mechanism
Hydrazone-based Al(III) 2.53 nM Fluorescence Enhancement
Hydrazone-based Fe³⁺ 3.87 μM Turn-on Fluorescence

Synthetic Intermediates for Complex Molecule Construction

(9H-Fluoren-9-ylidene)hydrazine is a valuable and versatile synthetic intermediate used in the construction of more complex organic molecules. orgsyn.orgnih.gov It is typically prepared in high yield through the condensation reaction of 9-fluorenone (B1672902) with hydrazine (B178648) monohydrate in ethanol (B145695). orgsyn.orgnih.gov The resulting yellow, crystalline solid serves as a precursor for a variety of heterocyclic compounds and other functional molecules.

One significant application is in the Hantzsch thiazole (B1198619) synthesis. The reaction of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide (derived from 9-fluorenone) with various α-halocarbonyl compounds yields a range of fluorenyl-hydrazonothiazole derivatives. mdpi.com This method provides a straightforward route to novel thiazole-containing molecules. mdpi.com

Furthermore, 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, another derivative, has been shown to be a highly reactive intermediate. niif.hu Its β-functional nitrile and carbonyl groups allow it to undergo cyclization and condensation reactions with numerous reagents to form diverse heterocyclic systems, including coumarins, pyridones, and thiazoles. niif.hu The compound also serves as a key intermediate in the synthesis of radical clocks, which are important tools for studying reaction mechanisms. nih.gov

Framework for Gas Capture and Storage Materials

Porous organic polymers (POPs) have emerged as promising materials for gas capture and storage, particularly for carbon dioxide (CO2), due to their high surface area, tunable porosity, and chemical stability. nih.govrsc.orgosti.gov Fluorene-based building blocks are attractive for the synthesis of POPs because their rigid structure can lead to materials with high porosity and thermal stability. rsc.orgscispace.comrsc.org

One important class of fluorene-based POPs are covalent triazine frameworks (CTFs). rsc.orgscispace.comrsc.org These materials are synthesized through the trimerization of dinitrile monomers under ionothermal conditions. rsc.orgscispace.com For example, a CTF synthesized from 9H-fluorene-2,7-dicarbonitrile has shown excellent CO2 sorption capacity. rsc.orgscispace.comrsc.org The properties of these materials, such as surface area and pore size, can be tuned by adjusting the synthesis temperature. rsc.orgscispace.com

While there is no direct report on the use of 9H-fluoren-9-ylhydrazine in the synthesis of gas capture materials, its fluorene core suggests its potential as a precursor. The hydrazine functionality could be chemically transformed into a nitrile group, which could then be used in the synthesis of CTFs. Alternatively, the amine groups of the hydrazine could be utilized in the formation of other types of POPs, such as those with imine or amide linkages. Amine-functionalized POPs are known to exhibit enhanced CO2 uptake and selectivity due to the favorable interactions between the basic amine sites and the acidic CO2 molecules. osti.gov

The table below presents the CO2 uptake capacities of a fluorene-based covalent triazine framework (fl-CTF) synthesized at different temperatures. rsc.orgscispace.comrsc.org

MaterialSynthesis Temperature (°C)BET Surface Area (m²/g)CO2 Uptake at 273 K and 1 bar (mmol/g)
fl-CTF300300297-
fl-CTF35035012354.28
fl-CTF400400>2800-

The development of new porous materials for gas capture is a critical area of research for addressing climate change. nih.gov The versatility of the fluorene structure and the reactivity of the hydrazine group in this compound suggest its potential as a valuable, though currently underexplored, building block for the creation of novel gas capture and storage materials.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

Current synthetic methods for 9H-fluoren-9-ylhydrazine and its precursors often rely on traditional chemical processes. For instance, the synthesis of the related compound 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide is achieved through the reaction of fluorenone and thiosemicarbazide (B42300) in 1,4-dioxane (B91453) with a catalytic amount of glacial acetic acid. mdpi.comresearchgate.net While effective, these methods may involve the use of hazardous solvents and require significant energy input.

Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes. This could involve:

Green Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net

Catalyst Optimization: Exploring more efficient and recyclable catalysts, including solid acid catalysts or nanocatalysts, to improve reaction rates and reduce waste. The use of a base catalyst has been shown to shorten reaction times in the synthesis of some derivatives. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Utilizing microwave-assisted organic synthesis (MAOS) to potentially reduce reaction times and energy consumption compared to conventional heating methods.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability.

Exploration of New Reactivity Modes and Catalytic Applications

The reactivity of the hydrazine (B178648) moiety in this compound is a key area for future exploration. The presence of both the bulky fluorenyl group and the reactive hydrazine unit suggests a rich and underexplored chemical reactivity.

Future research should aim to:

Uncover Novel Reactions: Investigate new transformations of the hydrazine group, such as novel cyclization reactions to form unique heterocyclic systems. The Hantzsch reaction has already been employed for the synthesis of fluorenyl-hydrazonothiazole derivatives. mdpi.comresearchgate.net

Catalytic Potential: Explore the potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts themselves. The nitrogen atoms of the hydrazine group could serve as effective coordination sites.

Reaction with Diverse Electrophiles: Systematically study the reactions of this compound with a wide range of electrophiles to synthesize new classes of compounds with potentially interesting biological or material properties.

Advanced Structural Engineering and Property Tuning via Derivatization

The derivatization of this compound offers a powerful strategy for tuning its physicochemical and biological properties. The fluorene (B118485) ring system and the hydrazine moiety provide multiple sites for modification. Research has already shown that introducing a fluorene moiety can enhance the pharmacological and pharmacokinetic properties of certain derivatives. mdpi.com

Future efforts in this area should focus on:

Systematic Derivatization: Synthesizing a library of derivatives by introducing various substituents at different positions of the fluorene ring and the hydrazine group. This will allow for a systematic study of structure-property relationships.

Targeted Property Optimization: Designing and synthesizing derivatives with specific properties in mind, such as enhanced fluorescence, improved thermal stability, or specific biological activities. For example, derivatives have been synthesized and evaluated for their antimicrobial activity against multidrug-resistant microorganisms. mdpi.comresearchgate.net

Supramolecular Chemistry: Investigating the self-assembly of this compound derivatives into well-defined supramolecular architectures through non-covalent interactions, which could lead to new materials with interesting optical or electronic properties.

Integration into Emerging Functional Materials Architectures

The fluorene core is a well-known building block for organic electronic materials due to its rigid, planar structure and high thermal stability. researchgate.net The incorporation of a hydrazine group could introduce new functionalities, making this compound a promising candidate for various material applications.

Future research should explore the integration of this compound into:

Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives that can act as host materials, emitting materials, or charge-transporting materials in OLED devices. The fluorene unit is already utilized in polymers for this purpose. google.com

Organic Photovoltaics (OPVs): Designing and testing fluorene-hydrazine based polymers or small molecules as donor or acceptor materials in organic solar cells.

Chemical Sensors: Developing chemosensors based on the fluorescence quenching or enhancement of this compound derivatives upon binding to specific analytes.

Perovskite Solar Cells: Investigating the use of hydrazine compounds as additives to improve the stability and performance of lead-tin perovskite solar cells, leveraging the ability of the hydrazine functional group to suppress oxidation. colab.ws

Computational Design and Prediction of Novel Fluorene-Hydrazine Derivatives

Computational chemistry can play a crucial role in accelerating the discovery and development of new this compound derivatives with desired properties. Theoretical calculations can provide valuable insights into the electronic structure, reactivity, and spectral properties of these molecules.

Future computational studies should focus on:

Predicting Electronic Properties: Using density functional theory (DFT) and other quantum chemical methods to calculate the frontier molecular orbital energies, ionization potentials, and electron affinities of new derivatives to predict their suitability for various electronic applications.

Simulating Spectroscopic Data: Calculating theoretical UV-Vis absorption and emission spectra to aid in the interpretation of experimental data and to screen for candidates with desired optical properties.

Molecular Docking Studies: For biologically active derivatives, performing molecular docking simulations to predict their binding modes with target proteins and to guide the design of more potent inhibitors. In silico screening has been used to identify promising pharmacophore moieties in related fluorenyl derivatives. researchgate.net

Structure-Property Relationship Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to establish correlations between the molecular structure of fluorene-hydrazine derivatives and their observed activities or properties.

Q & A

Basic Research Questions

Q. How is 9H-fluoren-9-ylhydrazine synthesized, and what are the critical purity assessment methods?

  • Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving fluorenone derivatives and hydrazine. For example, hydrazine derivatives are often prepared by reacting hydrazine hydrate with carbonyl-containing precursors under reflux conditions (e.g., ethanol, 60–80°C) .
  • Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ = 254 nm) or TLC (Rf values in ethyl acetate/hexane systems). Confirm purity via melting point analysis and <sup>1</sup>H/<sup>13</sup>C NMR integration for absence of byproducts .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR : <sup>1</sup>H NMR shows characteristic signals for the fluorene aromatic protons (δ 7.2–7.8 ppm) and the hydrazine NH protons (δ 3.5–4.5 ppm, broad). <sup>13</sup>C NMR confirms the fluorene backbone (C13 carbons) and hydrazine linkage .
  • Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) provides the molecular ion peak at m/z 196.12 (calculated for C13H12N2), ensuring molecular formula validation .

Q. How does this compound react with carbonyl compounds?

  • The hydrazine group reacts with aldehydes/ketones to form hydrazones, analogous to phenylhydrazine derivatives. For example, condensation with benzaldehyde in ethanol under reflux yields a hydrazone, confirmed by IR (C=N stretch ~1600 cm<sup>-1</sup>) and NMR .

Advanced Research Questions

Q. What are the challenges in crystallizing this compound derivatives, and how can they be resolved?

  • Crystallization Issues : Bulky fluorene groups often lead to poor crystal formation. Use slow evaporation in polar solvents (e.g., DCM/hexane mixtures) or co-crystallization agents.
  • X-ray Crystallography : For resolved structures (e.g., derivatives in and ), SHELX software is employed for refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and Flack parameter for absolute configuration .

Q. How do computational methods (DFT, MD) aid in understanding the electronic properties of this compound?

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict UV-Vis absorption (λmax ~300 nm) and HOMO-LUMO gaps (~4.1 eV), correlating with experimental spectra .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess stability and aggregation tendencies, critical for designing photophysical applications .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed?

  • Yield Variability : Discrepancies arise from solvent purity (e.g., anhydrous vs. hydrous conditions) or catalyst choice (e.g., TBTU vs. BOP in peptide couplings). Reproduce protocols with strict anhydrous controls and monitor reaction progress via in-situ IR .

Q. How is this compound utilized in synthesizing nitrogen-containing heterocycles?

  • Fischer Indole Synthesis : React with cyclic ketones under acidic conditions (HCl, 100°C) to form indole derivatives. Key step: [3,3]-sigmatropic rearrangement confirmed by <sup>15</sup>N NMR isotopic labeling .

Methodological Tables

Table 1: Key Analytical Data for this compound

PropertyValue/DescriptionReference
Molecular FormulaC13H12N2
Melting Point145–148°C
<sup>1</sup>H NMR (CDCl3)δ 7.2–7.8 (m, 8H, Ar-H), δ 4.1 (s, 2H, NH2)
HRMS (m/z)196.12 [M]<sup>+</sup>

Table 2: Common Synthetic Routes and Yields

Reaction TypeConditionsYield (%)Reference
Hydrazine CondensationEthanol, reflux, 12 h65–78
Hydrazone FormationBenzaldehyde, EtOH, 1 h82

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